molecular formula C16H26N2O B3806085 2-[4-(2,5-dimethylbenzyl)-1-methyl-2-piperazinyl]ethanol

2-[4-(2,5-dimethylbenzyl)-1-methyl-2-piperazinyl]ethanol

Cat. No.: B3806085
M. Wt: 262.39 g/mol
InChI Key: KCQXCZWYBYENKU-UHFFFAOYSA-N
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Description

The compound is a derivative of benzyl alcohol, specifically 2,4-dimethylbenzyl alcohol . Benzyl alcohols are aromatic alcohols, which are commonly used in a variety of applications, including as solvents, preservatives, and fragrance ingredients .


Molecular Structure Analysis

The molecular structure of 2,4-dimethylbenzyl alcohol, a related compound, is available . It has a molecular weight of 136.1910 .


Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-dimethylbenzyl alcohol, a related compound, include a boiling point of 232-234 °C and a density of 1.013 g/mL at 25 °C .

Mechanism of Action

The mechanism of action is not clear without more context. If this compound is used as a drug, its mechanism would depend on the specific biological target. If it’s used as a solvent or preservative, its mechanism would involve physical properties rather than a biological mechanism .

Safety and Hazards

The safety data sheet for 2,5-dimethylbenzyl alcohol, a related compound, suggests that it should be handled with care. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

Properties

IUPAC Name

2-[4-[(2,5-dimethylphenyl)methyl]-1-methylpiperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-13-4-5-14(2)15(10-13)11-18-8-7-17(3)16(12-18)6-9-19/h4-5,10,16,19H,6-9,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQXCZWYBYENKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCN(C(C2)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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